

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azido-PEG2-C6-OH**

Cat. No.: **B11933168**

[Get Quote](#)

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of "click chemistry," enabling the rapid and efficient formation of a stable triazole linkage between an azide and a strained alkyne without the need for a toxic copper catalyst.^{[1][2][3]} This bioorthogonal reaction proceeds under mild, physiological conditions, making it an invaluable tool for bioconjugation, materials science, and drug development.^{[1][3][4]}

Azido-PEG2-C6-OH is a versatile chemical reagent featuring a terminal azide group, a hydrophilic polyethylene glycol (PEG) linker, and a terminal hydroxyl group. The PEG linker enhances solubility and reduces steric hindrance, while the azide serves as a functional handle for SPAAC reactions. This reagent is particularly useful for introducing a hydrophilic spacer into biomolecules or for linking different molecular entities, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[5][6][7]}

Key Applications:

- Bioconjugation: Labeling of proteins, antibodies, nucleic acids, and cells that have been functionalized with a strained alkyne (e.g., DBCO, BCN, DIBO).^{[8][9]}
- PROTAC Synthesis: Acts as a flexible, hydrophilic linker connecting a target protein ligand with an E3 ubiquitin ligase ligand.^{[5][6]}

- Surface Modification: Functionalization of material surfaces and nanoparticles to improve biocompatibility or attach targeting moieties.[\[1\]](#)
- Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[\[8\]](#)[\[10\]](#)

Quantitative Data

Quantitative data for SPAAC reactions are typically expressed as second-order rate constants. These rates are highly dependent on the specific strained alkyne used. While specific kinetic data for **Azido-PEG2-C6-OH** is not extensively published, the rates can be reasonably approximated by those of similar small molecule azides like benzyl azide.

Table 1: Properties of **Azido-PEG2-C6-OH**

Property	Value
Chemical Formula	C10H21N3O3 [11]
Molecular Weight	231.30 g/mol [11]
Appearance	To be determined [11]
Functional Groups	Azide (-N3), PEG linker, Primary Alcohol (-OH)
Common Use	Hydrophilic linker for SPAAC and CuAAC reactions [5] [6]
Storage	-20°C for long-term storage [11]

Table 2: Representative SPAAC Second-Order Rate Constants

This table provides typical reaction rates between benzyl azide (as a proxy for **Azido-PEG2-C6-OH**) and various common strained alkynes. These values are useful for selecting the appropriate alkyne and estimating reaction times.

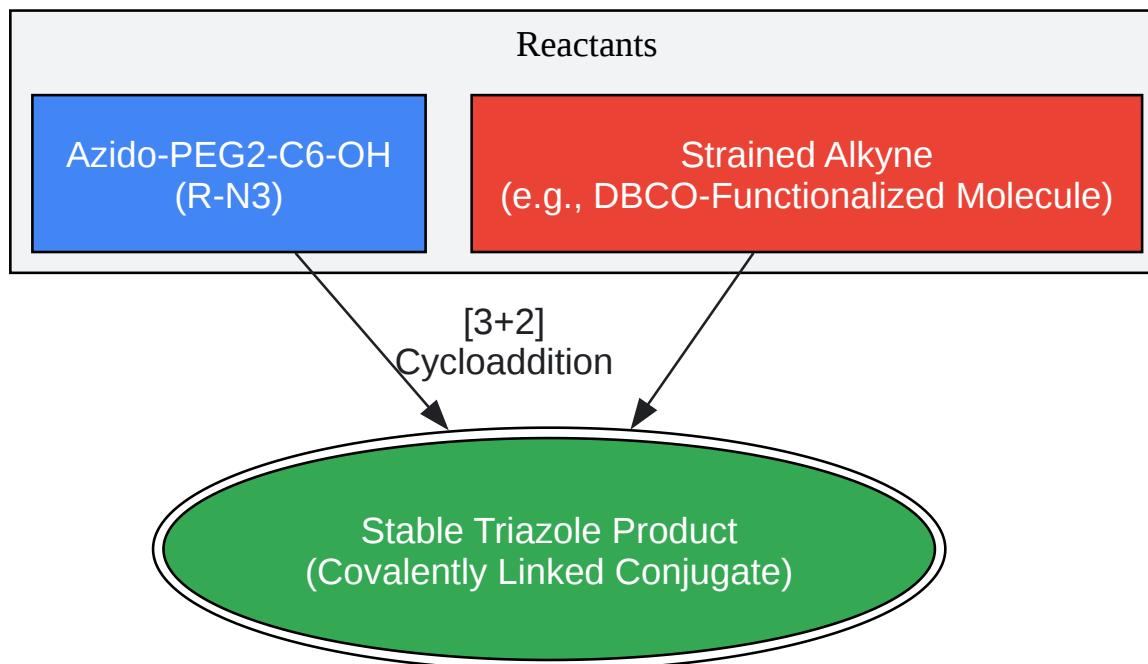
Strained Alkyne	Abbreviation	Rate Constant (M ⁻¹ s ⁻¹)	Reference
Dibenzoannulated cyclooctyne	DBCO / ADIBO	~0.1 - 1.0	[12][13]
Bicyclononyne	BCN	~0.1 - 0.6	[12]
Dibenzocyclooctynol	DBO	~0.3	[14]
Azacyclooctyne	Aza-DBCO	~0.2	[13]
Dihydrodibenzocyclooctyne	DIBAC / ADIBO	~0.9	[12]

Note: Rates can vary based on solvent, temperature, and steric factors of the conjugated molecules.

Visualizations and Diagrams

The following diagrams illustrate the core concepts and workflows associated with using **Azido-PEG2-C6-OH** in SPAAC reactions.

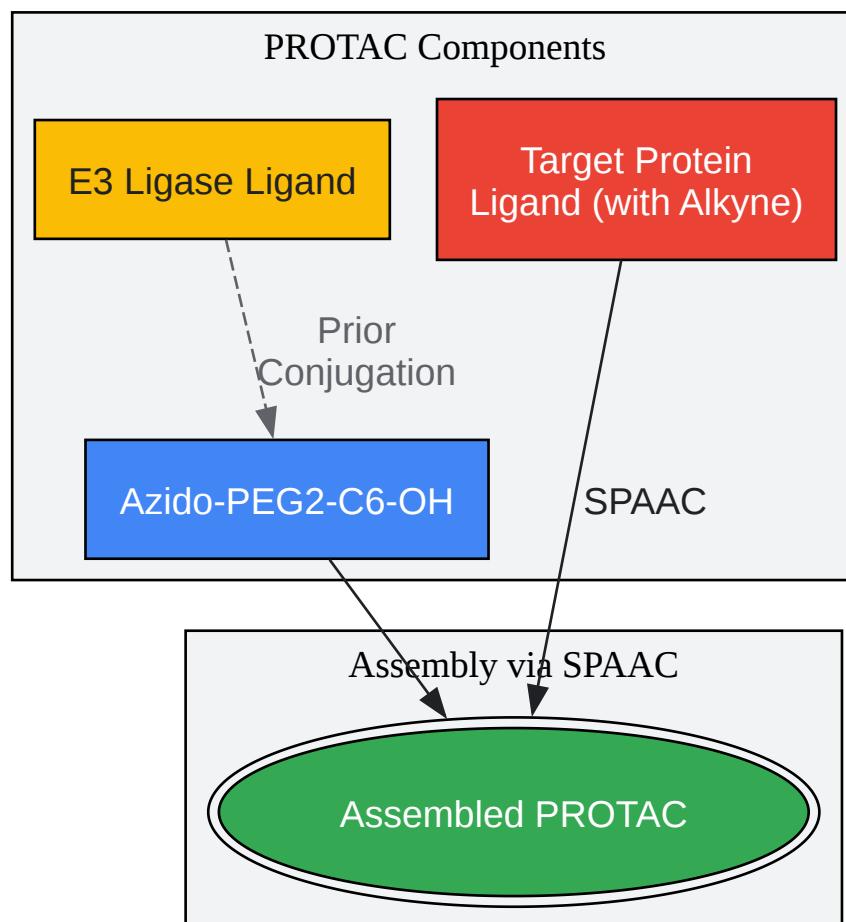
Figure 1: SPAAC Reaction Mechanism



[Click to download full resolution via product page](#)

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Figure 2: Logical Flow for PROTAC Synthesis

[Click to download full resolution via product page](#)

Caption: Logical workflow for synthesizing a PROTAC using a PEG linker via SPAAC.

Figure 3: General Experimental Workflow for SPAAC Bioconjugation

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for bioconjugation using SPAAC.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general method for conjugating **Azido-PEG2-C6-OH** to a strained alkyne-modified molecule (e.g., a protein, peptide, or small molecule).

Materials:

- **Azido-PEG2-C6-OH**
- Strained alkyne-functionalized molecule (e.g., DBCO-protein)
- Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other amine-free buffer.
- Solvent: Anhydrous DMSO or DMF for dissolving reagents.
- Purification system: Desalting column (for proteins), HPLC, or silica gel chromatography.
- Analytical equipment: Mass spectrometer, SDS-PAGE equipment, NMR.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction buffer. For proteins, a concentration of 1-10 mg/mL is typical.
 - Prepare a 10-50 mM stock solution of **Azido-PEG2-C6-OH** in anhydrous DMSO.
- SPAAC Reaction:
 - To your solution of the alkyne-functionalized molecule, add the **Azido-PEG2-C6-OH** stock solution to achieve a final molar excess of 3 to 20 equivalents of the azide.
 - Note: The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid denaturation of proteins.

- Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the strained alkyne.[8]
- The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
- Purification:
 - Once the reaction is complete, remove the excess, unreacted **Azido-PEG2-C6-OH** and other small molecules.
 - For proteins and other macromolecules, use a desalting column (e.g., PD-10) or spin filtration equilibrated with a suitable storage buffer (e.g., PBS).[8]
 - For small molecules, purification can be achieved via reverse-phase HPLC or flash chromatography.
- Analysis and Storage:
 - Confirm the successful conjugation and purity of the final product using an appropriate method. For proteins, this can be ESI-MS to observe the mass shift or SDS-PAGE to observe changes in migration. For small molecules, NMR and HRMS are standard.
 - Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C).

Protocol 2: Example - Labeling a DBCO-Modified Antibody

This protocol describes the specific application of labeling an antibody previously functionalized with a DBCO group.

Materials:

- DBCO-functionalized antibody (10 mg, in PBS)
- **Azido-PEG2-C6-OH**
- Anhydrous DMSO

- PD-10 desalting column
- PBS, pH 7.4

Procedure:

- Reagent Preparation:
 - Prepare a 25 mM stock solution of **Azido-PEG2-C6-OH** in anhydrous DMSO. (e.g., 5.78 mg in 1 mL DMSO).
 - The DBCO-functionalized antibody is already prepared in PBS at a concentration of 5 mg/mL (total volume 2 mL).
- SPAAC Ligation:
 - Add a 10-fold molar excess of the **Azido-PEG2-C6-OH** stock solution to the antibody solution.
 - Calculation: Assuming an antibody MW of ~150 kDa, 10 mg is ~0.067 µmol. A 10-fold excess requires 0.67 µmol of the azide.
 - Volume to add = $(0.67 \text{ }\mu\text{mol}) / (25 \text{ }\mu\text{mol/mL}) = 0.0268 \text{ mL or } \sim 27 \text{ }\mu\text{L}$.
 - Add 27 µL of the 25 mM **Azido-PEG2-C6-OH** stock to the 2 mL antibody solution.
 - Incubate the mixture on a rotator at room temperature for 4-12 hours.
- Purification:
 - Equilibrate a PD-10 desalting column with cold PBS according to the manufacturer's instructions.
 - Load the reaction mixture onto the column to separate the labeled antibody from excess azide reagent.
 - Elute the purified antibody conjugate with PBS.

- Characterization:
 - Analyze the purified conjugate by SDS-PAGE to check for integrity and mass shift.
 - Use UV-Vis spectroscopy to determine the final protein concentration.
 - Confirm the mass of the final conjugate via mass spectrometry (e.g., ESI-MS) to verify successful labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jcmarot.com [jcmarot.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azido-PEG2-C6-OH - Immunomart [immunomart.org]
- 7. Azido-PEG2-C6-OH | PROTAC连接子 | MCE [medchemexpress.cn]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-C6-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933168#strain-promoted-azide-alkyne-cycloaddition-spaac-with-azido-peg2-c6-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com